molecular formula C20H18BrNO2 B11401185 2-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

2-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11401185
M. Wt: 384.3 g/mol
InChI Key: UUKHKDYADXUNSM-UHFFFAOYSA-N
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Description

2-Bromo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is an organic compound that features a bromine atom, a furan ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide: The benzamide structure is formed by reacting the brominated benzoyl chloride with the appropriate amine.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring and benzamide structure can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18BrNO2/c1-15-8-10-16(11-9-15)13-22(14-17-5-4-12-24-17)20(23)18-6-2-3-7-19(18)21/h2-12H,13-14H2,1H3

InChI Key

UUKHKDYADXUNSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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